Spectroscopic data of 1-Iodo-3-pentyne (NMR, IR, MS)

Spectroscopic data of 1-Iodo-3-pentyne (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 1-Iodo-3-pentyne

Introduction

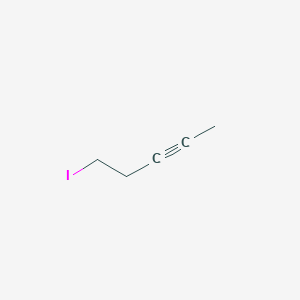

1-Iodo-3-pentyne (C₅H₇I) is an iodoalkyne that serves as a valuable building block in synthetic organic chemistry.[1] Its structure, featuring an internal alkyne and a primary iodide, allows for diverse reactivity in constructing more complex molecular architectures. Accurate structural verification and purity assessment are paramount for its application in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful, non-destructive suite of tools for the unambiguous characterization of this molecule.

This technical guide offers a comprehensive overview of the expected spectroscopic data for 1-Iodo-3-pentyne. As experimentally acquired spectra for this specific compound are not widely available in public databases, this document presents a detailed analysis based on established spectroscopic principles and data from analogous structures. We provide in-depth interpretation, field-proven experimental protocols, and the scientific rationale behind the predicted spectral features, offering a robust framework for researchers, scientists, and drug development professionals.

Molecular Structure and Properties:

-

Molecular Formula: C₅H₇I

-

Molecular Weight: 194.01 g/mol [1]

-

IUPAC Name: 1-Iodopent-3-yne

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 1-Iodo-3-pentyne, ¹H NMR provides a map of the proton environments, while ¹³C NMR details the carbon backbone.

¹H NMR Analysis (Predicted)

The ¹H NMR spectrum of 1-Iodo-3-pentyne is expected to show three distinct signals corresponding to the three unique proton environments in the molecule. The analysis relies on chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-1 (-CH₂I) | 3.10 - 3.30 | Triplet (t) | 2H | The protons on the carbon adjacent to the highly electronegative iodine atom are significantly deshielded, shifting them downfield. They are split into a triplet by the two neighboring protons on C-2 (which are part of the alkyne and thus have no protons). The coupling is with the H-2 protons across the triple bond, which is typically small but observable. A more accurate description might be a triplet of quartets due to long-range coupling, but a triplet is the most likely observed pattern. |

| H-4 (-CH₂CH₃) | 2.15 - 2.30 | Quartet (q) | 2H | These methylene protons are adjacent to the three protons of the methyl group (C-5), resulting in a quartet based on the n+1 rule.[2] Their position is downfield due to the proximity of the sp-hybridized carbons of the alkyne. |

| H-5 (-CH₂CH₃) | 1.05 - 1.20 | Triplet (t) | 3H | The terminal methyl protons are split into a triplet by the two adjacent methylene protons (C-4). This signal appears in the typical upfield alkyl region. |

¹³C NMR Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom. A key feature for iodoalkynes is the profound shielding of the carbon atom directly bonded to iodine, a phenomenon known as the "heavy-atom effect."[3][4]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-1 (-CH₂I) | -5.0 - 0.0 | The heavy-atom effect, stemming from the relativistic spin-orbit interaction of iodine's valence electrons, causes a dramatic upfield shift for the attached carbon.[4] For iodoalkynes, this can shift the signal to near or even below the 0 ppm reference of TMS.[3] |

| C-2 (-C≡C-) | 80.0 - 85.0 | This is a characteristic chemical shift for an internal, sp-hybridized carbon atom. |

| C-3 (-C≡C-) | 75.0 - 80.0 | Similar to C-2, this signal appears in the typical alkyne region. |

| C-4 (-CH₂CH₃) | 12.0 - 15.0 | A standard chemical shift for an sp³-hybridized methylene carbon adjacent to an alkyne. |

| C-5 (-CH₂CH₃) | 13.0 - 16.0 | A typical chemical shift for a terminal methyl carbon in an alkyl chain. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The choice of a high-field instrument enhances resolution, which is critical for resolving complex splitting patterns or closely spaced signals.

-

Sample Preparation:

-

Dissolve 5-10 mg of 1-Iodo-3-pentyne in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single, well-defined residual solvent peak.

-

Add tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.[2]

-

-

Instrumentation & Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and sensitivity.[5]

-

For ¹H NMR , acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be co-added to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR , employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.[6] A greater number of scans (e.g., 512-2048) and a slightly longer relaxation delay (2-5 seconds) are necessary due to the low natural abundance of the ¹³C isotope and its longer relaxation times.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phasing and baseline correction to obtain a clean, interpretable spectrum.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Caption: Workflow for NMR spectroscopic analysis.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly useful for identifying the presence of specific bond types.

IR Analysis (Predicted)

The IR spectrum of 1-Iodo-3-pentyne is expected to be relatively simple, dominated by absorptions from its alkyl C-H bonds. The characteristic alkyne stretch is predicted to be weak or absent.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity | Rationale |

|---|---|---|---|---|

| 2870 - 2965 | C(sp³)-H | Stretch | Medium-Strong | These bands arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (-CH₂) and methyl (-CH₃) groups.[7] |

| 2100 - 2260 | -C≡C- | Stretch | Very Weak / Absent | For an internal alkyne like 1-Iodo-3-pentyne, the change in dipole moment during the C≡C stretching vibration is very small. This results in a very weak, and often unobservable, absorption band in the IR spectrum. |

| 1375 - 1465 | C-H | Bend | Medium | These absorptions correspond to the bending (scissoring and deformation) vibrations of the alkyl C-H bonds. |

| < 600 | C-I | Stretch | Medium | The carbon-iodine bond stretch is a low-energy vibration that occurs in the far-infrared region, which is typically outside the range of standard mid-IR spectrometers (4000-400 cm⁻¹). |

Experimental Protocol: IR Data Acquisition

The protocol for acquiring an IR spectrum of a liquid sample is straightforward and rapid.

-

Sample Preparation:

-

Data Acquisition:

-

Record a background spectrum of the empty, clean salt plates using a Fourier Transform Infrared (FTIR) spectrometer. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[8]

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is automatically displayed as the background-corrected absorbance or transmittance spectrum.

-

Caption: Workflow for IR spectroscopic analysis.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, revealing the molecular weight and offering insights into its structure.

MS Analysis (Predicted)

The Electron Ionization (EI) mass spectrum of 1-Iodo-3-pentyne will be defined by its molecular ion and a characteristic fragmentation pattern dominated by the cleavage of the weak carbon-iodine bond.

Predicted Mass Spectrometry Fragmentation Data (EI, 70 eV)

| m/z | Ion Formula | Identity | Rationale |

|---|---|---|---|

| 194 | [C₅H₇I]⁺ | Molecular Ion (M⁺) | This peak represents the intact molecule after losing one electron. Its presence confirms the molecular weight of the compound.[1] Iodine is monoisotopic (¹²⁷I), so no significant M+2 peak is expected.[9][10] |

| 165 | [C₅H₆I]⁺ | [M-H]⁺ | Loss of a hydrogen radical. |

| 127 | [I]⁺ | Iodine Cation | While possible, the positive charge is more likely to remain on the carbon fragment. This peak, if present, would be a clear indicator of an iodine-containing compound.[11] |

| 67 | [C₅H₇]⁺ | [M-I]⁺ (Base Peak) | The C-I bond is the weakest bond in the molecule, making its cleavage the most favorable fragmentation pathway. Loss of the iodine radical (mass 127) results in the highly stable pentynyl cation. This fragment is expected to be the most abundant ion, i.e., the base peak.[9][10][11] |

| 39 | [C₃H₃]⁺ | Propargyl Cation | Further fragmentation of the [C₅H₇]⁺ ion via loss of ethylene. |

Experimental Protocol: MS Data Acquisition

-

Sample Introduction:

-

Introduce a dilute solution of 1-Iodo-3-pentyne (e.g., in dichloromethane or methanol) into the mass spectrometer. For volatile compounds, Gas Chromatography (GC-MS) is an ideal method as it provides separation from any impurities prior to mass analysis.[6]

-

-

Ionization:

-

Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This high energy is sufficient to cause reproducible ionization and fragmentation, creating a characteristic "fingerprint" mass spectrum.[6]

-

-

Mass Analysis:

-

The generated ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Caption: Primary fragmentation of 1-Iodo-3-pentyne in EI-MS.

Summary and Integrated Spectroscopic Analysis

The collective spectroscopic data provides a definitive structural confirmation of 1-Iodo-3-pentyne. The ¹H and ¹³C NMR spectra establish the precise connectivity of the carbon and hydrogen framework, with the unique upfield shift of C-1 confirming the position of the iodine atom. The IR spectrum, while simple, is consistent with the proposed structure, confirming the presence of alkyl C-H bonds and the absence of other prominent functional groups. Finally, mass spectrometry validates the molecular weight (194 amu) and reveals a fragmentation pattern dominated by the loss of iodine, which is the hallmark of an iodoalkane, thereby corroborating the findings from NMR. Together, these techniques provide a cohesive and self-validating dataset for the unambiguous characterization of 1-Iodo-3-pentyne.

References

-

Laurence, C., et al. (2004). Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. The Journal of Organic Chemistry, 69(4), 1083–1090. [Link][3][12]

-

Tykwinski, R. R., et al. (2002). The Effect of Lewis Bases on the 13C NMR of Iodoalkynes. Organic Letters, 4(20), 3395–3398. [Link]

-

Gai, F., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Journal of the American Chemical Society, 144(51), 23378–23388. [Link]

-

JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Journal of Visualized Experiments. [Link]

-

PubChem. (n.d.). 1-Iodo-3-pentyne. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link][1]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodobutane. docbrown.info. Retrieved March 7, 2026, from [Link][13]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-iodobutane. docbrown.info. Retrieved March 7, 2026, from [Link][10]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodo-2-methylpropane. docbrown.info. Retrieved March 7, 2026, from [Link][11]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of iodoethane. docbrown.info. Retrieved March 7, 2026, from [Link][2]

-

MDPI. (2025). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Polymers, 17(11), 2269. [Link][7]

Sources

- 1. 1-Iodo-3-pentyne | C5H7I | CID 10375356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H proton nmr spectrum of iodoethane C2H5I CH3CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 10. mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Experimental studies of the 13C NMR of iodoalkynes in Lewis-basic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]